molecular formula C19H20F2N4O B4255931 7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B4255931
M. Wt: 358.4 g/mol
InChI Key: IJDDVDXZFYPHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is also known as DSP-4 and is a derivative of the natural compound, harmaline.

Mechanism of Action

DSP-4 selectively damages noradrenergic neurons by binding to the norepinephrine transporter (NET) and inducing oxidative stress. The compound is taken up by noradrenergic neurons through the NET and causes damage to the neurons by generating reactive oxygen species.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by DSP-4 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can cause changes in behavior, cognition, and cardiovascular function.

Advantages and Limitations for Lab Experiments

The selective damage to noradrenergic neurons caused by DSP-4 makes it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. However, the compound has limitations as it can also affect other neurotransmitter systems and may have off-target effects.

Future Directions

There are several future directions for the use of DSP-4 in scientific research. One potential application is in the study of the role of noradrenaline in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new treatments for psychiatric disorders such as depression and anxiety.
In conclusion, DSP-4 is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound's selective damage to noradrenergic neurons makes it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. However, the compound has limitations, and further research is needed to fully understand its potential applications.

Scientific Research Applications

DSP-4 has been extensively studied for its potential applications in the field of neuroscience. The compound is known to selectively damage noradrenergic neurons, making it a useful tool for studying the role of noradrenaline in various physiological and pathological processes.

properties

IUPAC Name

7-[(2,3-difluorophenyl)methyl]-2-pyrazin-2-yl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O/c20-15-4-1-3-14(17(15)21)12-24-9-2-5-19(18(24)26)6-10-25(13-19)16-11-22-7-8-23-16/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDVDXZFYPHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=NC=CN=C3)C(=O)N(C1)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
Reactant of Route 3
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
Reactant of Route 4
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one

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